2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline
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Description
2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline is a chemical compound with the CAS Number: 1194375-23-9 . It has a molecular weight of 274.36 and a molecular formula of C16H22N2O2 .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Corrosion Inhibition
Quinoline and its derivatives are recognized for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is particularly valuable in preventing the deterioration of metals in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocycles
Pyrimido[4,5-b]quinolines represent a class of biologically potent molecules with significant therapeutic importance. Research has developed a novel and convenient one-step route to synthesize derivatives of these molecules, offering potential for further exploration in drug development (Nandha Kumar et al., 2001).
Optical Sensors
Derivatives of quinoline are utilized in the creation of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. These compounds also have a range of biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives are integrated into π-extended conjugated systems, which are of great value for the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors (Lipunova et al., 2018).
Green Chemistry Approaches
Efforts are being made to develop green chemistry approaches for the synthesis of quinoline scaffolds. These methods aim to eliminate the use of hazardous chemicals, solvents, and catalysts, promoting non-toxic, environment-friendly synthesis pathways (Nainwal et al., 2019).
properties
IUPAC Name |
tert-butyl 1,3,3a,4,5,9b-hexahydropyrrolo[3,4-c]quinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKODSGDGRCDPPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline |
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